2-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-2,2-diphenylacetohydrazide
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Overview
Description
2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide group, a nitrophenyl group, and a diphenylacetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and 4-nitroacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-(4-nitrophenyl)-1-ethanone: Shares the nitrophenyl group but lacks the hydrazide moiety.
N’-[(E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-HYDROXY-N’~1~-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE is unique due to its combination of a hydrazide group, a nitrophenyl group, and a diphenylacetohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H19N3O4/c1-16(17-12-14-20(15-13-17)25(28)29)23-24-21(26)22(27,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,27H,1H3,(H,24,26)/b23-16+ |
InChI Key |
OSHQFYBKTKAGRO-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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